Ammodendrine
Description
Contextualization within Natural Product Chemistry
Natural product chemistry is a field dedicated to the study of chemical compounds isolated from living organisms. nih.gov These substances, sourced from plants, animals, and microorganisms, represent a vast and diverse reservoir of chemical structures and have historically been a cornerstone in the development of new therapeutic agents. nih.govrsc.orgclinicalgate.com Plants, in particular, are a prolific source of active principles that form the basis of pharmacotherapy. nih.gov
Ammodendrine is classified as a plant metabolite, a chemical compound produced by plants during their metabolic processes. ebi.ac.ukebi.ac.uk It is found in various species of the genus Lupinus, commonly known as lupins. ebi.ac.uknih.govmdpi.comresearchgate.netumich.eduekb.eg The study of this compound falls squarely within the domain of natural product chemistry, as researchers seek to isolate, identify, and characterize such compounds to understand their chemical properties and biological activities.
Overview of this compound as a Piperidine (B6355638) Alkaloid
Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. This group is further divided into various subclasses based on their chemical structures. This compound belongs to the piperidine alkaloid subclass. ebi.ac.ukebi.ac.ukmdpi.com The core chemical structure of these alkaloids features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.
Chemically, this compound is defined as a piperidine molecule substituted at the second position by a 1-acetyl-1,4,5,6-tetrahydropyridin-3-yl group, specifically the (2R)-stereoisomer. ebi.ac.ukebi.ac.uk In its natural environment within Lupinus species, this compound often co-occurs with other classes of alkaloids, including quinolizidine (B1214090) alkaloids. umich.eduekb.eg
Historical Perspectives in this compound Research
Research into this compound has historical roots in the investigation of livestock poisoning. For years, the consumption of certain Lupinus species by pregnant cattle was linked to congenital disabilities in calves, a condition often referred to as "crooked calf disease". mdpi.comnih.gov Initially, scientific focus was on the quinolizidine alkaloid anagyrine (B1206953) as the primary teratogenic agent. mdpi.comnih.gov However, subsequent research suggested that this compound, a major piperidine alkaloid in species like L. formosus, was responsible for these teratogenic effects. mdpi.comnih.gov
Early research efforts also involved the isolation and characterization of this compound from various lupin species, such as Lupinus pubescens Benth and Lupinus arbustus. umich.eduekb.eg A significant area of study has been the stereochemistry of this compound, as it can exist as a mixture of enantiomers (non-superimposable mirror images). nih.govresearchgate.net Researchers have developed methods to separate these enantiomers to study their individual properties. nih.govresearchgate.net Furthermore, this compound has served as a starting material in the synthesis of other novel alkaloids, such as gramodendrine. umich.edu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[5-[(2R)-piperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-10(15)14-8-4-5-11(9-14)12-6-2-3-7-13-12/h9,12-13H,2-8H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKLQIQRPUDADG-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(=C1)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCCC(=C1)[C@H]2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964226 | |
| Record name | 1-[5-(Piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494-15-5 | |
| Record name | 1-[3,4-Dihydro-5-(2R)-2-piperidinyl-1(2H)-pyridinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammodendrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[5-(Piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMMODENDRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0X8I482C7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Phytochemical Investigations
Plant Sources and Biogeographical Distribution
Ammodendrine is a piperidine (B6355638) alkaloid found within various plant species, most notably within the genus Lupinus, which belongs to the Fabaceae family. These plants, commonly known as lupins, have a wide geographical distribution across both the Old and New Worlds.
This compound has been identified in numerous species of the Lupinus genus. Research has confirmed its presence in species such as Lupinus formosus, where it can occur as a mixture of enantiomers nih.govresearchgate.net. It has also been isolated from the herb of Lupinus pubescens ekb.eg. Furthermore, this compound is found in commercially important grain legume crops, including Lupinus angustifolius (narrow-leafed lupin), Lupinus luteus (yellow lupin), and Lupinus albus (white lupin) nih.govmdpi.com. While it may be a minor component in some, in other species like Lupinus mutabilis, it can be a major alkaloid constituent nih.gov. The presence of this compound is also documented in Lupinus arbustus ebi.ac.ukresearchgate.net.
The following table summarizes the presence of this compound in the specified Lupinus species based on available research findings.
| Lupinus Species | Presence of this compound Confirmed | Reference(s) |
| Lupinus formosus | Yes | nih.govresearchgate.netebi.ac.uk |
| Lupinus pubescens | Yes | ekb.eg |
| Lupinus angustifolius | Yes | nih.govmdpi.comresearchgate.net |
| Lupinus luteus | Yes | nih.govmdpi.comresearchgate.net |
This table is based on the provided search results.
This compound frequently co-occurs with quinolizidine (B1214090) alkaloids in a variety of plant species that produce these compounds rsc.org. In fact, this compound is considered a bipiperidine alkaloid that is likely an early by-product of the quinolizidine alkaloid biosynthesis pathway rsc.org. Quinolizidine alkaloids are a major class of alkaloids found in lupins and are responsible for the bitter taste and toxicity of many species nih.govrsc.org. The biosynthesis of all quinolizidine alkaloids starts with the amino acid L-lysine nih.govrsc.org. While many Lupinus species are characterized by their quinolizidine alkaloid profiles, which can include compounds like lupanine (B156748), sparteine (B1682161), and angustifoline, this compound is often present alongside them ekb.egnih.gov. For instance, in Lupinus pubescens, this compound was isolated along with several quinolizidine alkaloids, including (+)-lupanine, (-)-multiflorine, and (-)-sparteine ekb.eg. Similarly, various genotypes of L. albus, L. luteus, and L. angustifolius have been shown to contain both this compound and a range of quinolizidine alkaloids like 11,12-dehydrosparteine, albine, lupanine, and multiflorine mdpi.com.
The alkaloid profile of a plant, including the concentration of this compound, is not static and can be influenced by a combination of genetic and environmental factors. Genetically, each lupin species has a characteristic alkaloid profile, with certain alkaloids being predominant nih.gov. For example, breeding efforts have led to the development of "sweet" lupin cultivars with significantly reduced alkaloid content to make them suitable for human and animal consumption rsc.org.
Environmentally, various abiotic and biotic stresses can alter the biosynthesis of secondary metabolites like alkaloids. Factors such as temperature, humidity, light intensity, and soil composition can play a role biodiversity-science.netnih.gov. For instance, studies on other plant species have shown that drought and salinity stress can lead to a higher alkaloid content nih.gov. While specific research on how these factors directly impact this compound levels in Lupinus is detailed, the general principle is that environmental pressures can modulate the plant's chemical defense mechanisms, which include alkaloid production nih.govfrontiersin.org. The interplay between the plant's genetic makeup and its environment ultimately determines the specific alkaloid composition at any given time frontiersin.org.
Isolation Methodologies for this compound from Botanical Sources
The isolation of this compound from plant material involves several standard phytochemical techniques aimed at extracting and purifying alkaloids. A common approach begins with the extraction of the plant material using a polar organic solvent, such as ethanol ekb.egjocpr.com.
A widely used method for separating alkaloids from other plant constituents is acid-base extraction. This technique leverages the basic nature of alkaloids. The initial crude extract can be acidified, which converts the alkaloids into their salt forms, making them water-soluble. This aqueous layer can then be separated from non-alkaloidal, lipophilic compounds. Subsequently, the acidic aqueous solution is made alkaline, which converts the alkaloid salts back to their free base form. These free bases are then typically extracted with an immiscible organic solvent like chloroform jocpr.com.
For the purification and separation of individual alkaloids from a mixture, chromatographic techniques are essential. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. In the case of this compound enantiomers from Lupinus formosus, a specific method involved reacting the this compound fraction with 9-fluorenylmethoxycarbonyl-L-alanine (Fmoc-L-Ala-OH) to create diastereomers. These diastereomers were then separable by preparative HPLC nih.govresearchgate.netebi.ac.uk. Following separation, the pure this compound enantiomers were obtained through Edman degradation nih.govebi.ac.uk. Other chromatographic methods that can be employed for alkaloid separation include Thin-Layer Chromatography (TLC) and Column Chromatography nih.gov. Gas Chromatography-Mass Spectrometry (GC-MS) is also a common analytical technique for identifying and quantifying alkaloids in plant extracts mdpi.com.
Biosynthetic Pathways and Enzymatic Mechanisms
Precursor Incorporation Studies (e.g., Cadaverine (B124047), L-Lysine)
The foundation of our understanding of ammodendrine biosynthesis, like that of many related lysine-derived alkaloids, is built upon precursor feeding studies. researchgate.net These tracer experiments have definitively established L-lysine as the primary precursor. rsc.orgnih.gov The entire C5 side chain of L-lysine is incorporated into the alkaloid structures. rsc.org
The first committed step in the pathway is the decarboxylation of L-lysine to produce the symmetrical diamine, cadaverine. rsc.orgnih.gov Feeding studies using isotopically labeled L-lysine and cadaverine have demonstrated their efficient incorporation into quinolizidine (B1214090) alkaloids, the major class of alkaloids that co-occur with this compound. researchgate.netresearchgate.net Given that this compound is considered an early offshoot of the QA pathway, these results are directly applicable to its biosynthesis. rsc.org The conversion of L-lysine to cadaverine is a pivotal and well-established entry point for the entire family of related alkaloids. nih.govmdpi.com
Table 1: Key Precursors in this compound Biosynthesis
| Precursor | Role |
| L-Lysine | Primary amino acid precursor, providing the initial carbon and nitrogen skeleton. rsc.org |
| Cadaverine | A key diamine intermediate formed by the decarboxylation of L-lysine. nih.govresearchgate.net |
Proposed Biosynthetic Routes to this compound
The biosynthetic route to this compound begins with the transformation of L-lysine and proceeds through several key intermediates. The pathway is characterized by enzymatic decarboxylation and oxidative deamination, leading to the formation of a cyclic Schiff base which serves as a crucial building block. nih.gov
The biosynthetic sequence is initiated by the enzyme L-lysine decarboxylase (LDC) , which catalyzes the removal of the carboxyl group from L-lysine to form cadaverine. rsc.orgnih.gov This step is common to all quinolizidine alkaloids. mdpi.com
Following its formation, cadaverine undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase (CuAO) , often referred to as a diamine oxidase. nih.gov This enzyme converts one of the primary amino groups of cadaverine into an aldehyde, yielding 5-aminopentanal. nih.govmdpi.com This intermediate aldehyde exists in a spontaneous equilibrium with its cyclized intramolecular Schiff base form, Δ¹-piperideine . rsc.orgnih.gov Δ¹-piperideine is a critical branch-point intermediate. While it serves as the monomer for the formation of the more complex quinolizidine alkaloids, it is also the direct precursor to the piperidine (B6355638) rings of this compound. rsc.orgmdpi.com The formation of the bipiperidyl structure of this compound likely involves the coupling of Δ¹-piperideine units or its reaction with another intermediate derived from the same pathway. mendeley.com
Table 2: Key Enzymes and Intermediates in the Proposed Biosynthesis of this compound
| Enzyme | Substrate | Product | Intermediate |
| L-Lysine Decarboxylase (LDC) | L-Lysine | Cadaverine | Cadaverine |
| Copper Amine Oxidase (Diamine Oxidase) | Cadaverine | 5-Aminopentanal | 5-Aminopentanal |
| (Spontaneous) | 5-Aminopentanal | Δ¹-piperideine | Δ¹-piperideine |
The enzymatic reactions in the this compound pathway are stereospecific, influencing the final configuration of the molecule. Studies on related pathways have elucidated key stereochemical details.
The decarboxylation of L-lysine by L-lysine decarboxylase proceeds with retention of configuration at the α-carbon. documentsdelivered.com
The subsequent oxidative deamination of cadaverine by diamine oxidase involves the stereospecific removal of the pro-S-hydrogen from the carbon atom bearing the amino group. rsc.orgdocumentsdelivered.com
This compound itself is a chiral molecule and has been found to occur naturally as a mixture of enantiomers in some plants, such as Lupinus formosus. nih.gov The specific enzymatic steps that determine the final enantiomeric ratio of this compound in different species have not been fully characterized. However, the initial stereospecific steps provide the chiral foundation upon which the final structure is built.
Interrelationship with Quinolizidine Alkaloid Biosynthesis
The biosynthesis of this compound is not an isolated pathway but is closely integrated with the biosynthesis of quinolizidine alkaloids (QAs). rsc.org this compound frequently co-occurs with QAs like sparteine (B1682161) and lupanine (B156748) in the same plant species, particularly within the legume family. researchgate.netfrontiersin.org
The relationship is one of a shared origin and a common, early pathway. Both this compound and all QAs derive from L-lysine via the intermediates cadaverine and Δ¹-piperideine. rsc.orgnih.gov this compound is considered an early by-product of the main QA biosynthetic pathway. The metabolic branch point occurs at the level of Δ¹-piperideine. rsc.org In the main QA pathway, three units of cadaverine (via Δ¹-piperideine) are typically utilized to construct the tetracyclic sparteine skeleton. The formation of this compound represents a metabolic diversion where the Δ¹-piperideine intermediate is shunted into a different reaction sequence, leading to the formation of a bipiperidine structure instead of the more complex quinolizidine core. rsc.org
Chemical Synthesis and Synthetic Analog Development
Total Synthesis Approaches to Ammodendrine
The total synthesis of piperidine (B6355638) alkaloids, including structures analogous to this compound, often involves strategic C-C and C-N bond formations to construct the core heterocyclic ring. While a dedicated total synthesis for this compound itself is not extensively documented in recent literature, established methods for similar alkaloids provide a blueprint for potential synthetic routes.
Key strategies applicable to the synthesis of the this compound scaffold include:
N-Acyliminium Ion Cyclization : This powerful method is used to form cyclic amine structures. The cyclization of an N-acyliminium ion intermediate can be employed to construct the piperidine ring with control over stereochemistry. This approach has been successfully used in the synthesis of various alkaloids. nih.gov
Ring-Closing Metathesis (RCM) : RCM is a versatile reaction for forming cyclic structures, including the piperidine ring of this compound. The synthesis would involve preparing a diethylenic amine precursor, which, upon treatment with a suitable catalyst (e.g., a Grubbs catalyst), undergoes cyclization to form the unsaturated piperidine ring, followed by reduction. nih.gov
Imino-Aldol Reaction : This reaction can be used to construct the carbon skeleton and introduce necessary functional groups. A strategic imino-aldol reaction could form a key intermediate that is then elaborated to the final this compound structure. nih.gov
Biomimetic Synthesis : A biomimetic approach would mimic the natural biosynthetic pathway. This compound biosynthesis involves the precursor cadaverine (B124047). mendeley.com A synthetic strategy could involve the enzymatic or chemical cyclization of a cadaverine-derived intermediate to form the piperidine ring, followed by the addition of the acyl side chain.
These methodologies offer pathways to construct the core this compound molecule, providing a foundation for creating derivatives and analogs for further study.
Chemoenzymatic Synthetic Strategies
Chemoenzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity and efficiency of biocatalysts. nih.govmdpi.com This approach is particularly valuable for producing complex, chiral molecules like this compound, often streamlining synthetic routes and improving yields and stereochemical purity. nih.gov
While a full chemoenzymatic synthesis of this compound has not been detailed, several strategies could be employed:
Enzymatic Kinetic Resolution : A key application of enzymes is in the resolution of racemic mixtures. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a synthetic intermediate, allowing for the easy separation of the acylated and unreacted enantiomers.
Stereoselective Reduction : Enzymes such as reductases can reduce ketones or imines to chiral alcohols or amines with high enantioselectivity. A chemoenzymatic route to this compound could involve the reduction of a dehydropiperidine precursor using a reductase to establish the critical stereocenter. rsc.org
Cell-Free Synthesis : Inspired by the natural biosynthetic pathway, cell-free systems containing the necessary enzymes could convert simple precursors like cadaverine into this compound. mendeley.com This approach leverages the plant's own enzymatic machinery in a controlled, cell-free environment to achieve the synthesis.
The integration of biocatalysis offers a powerful and green alternative to purely chemical methods, providing efficient access to enantiomerically pure alkaloids. mdpi.com
Synthesis of this compound Enantiomers and Derivatives
Accessing enantiomerically pure this compound is crucial for understanding its biological activity. Research has focused on both the separation of racemic mixtures and the direct synthesis of individual enantiomers.
A classic and effective method for separating enantiomers is through their conversion into diastereomers, which have different physical properties and can be separated using standard chromatographic techniques. nih.gov
This approach was successfully applied to resolve racemic this compound isolated from Lupinus formosus. researchgate.netnih.gov The process involved the following steps:
Derivatization : The racemic this compound mixture was reacted with a chiral derivatizing agent, 9-fluorenylmethoxycarbonyl-L-alanine (Fmoc-L-Ala-OH), in a peptide coupling reaction. This formed a pair of diastereomers.
Separation : The resulting Fmoc-L-Pro-amine diastereomers were separated using preparative reversed-phase High-Performance Liquid Chromatography (HPLC). researchgate.net
Cleavage : The chiral auxiliary (Fmoc-L-alanine) was removed from the separated diastereomers to yield the individual, pure this compound enantiomers. This was achieved through hydrolysis of the Fmoc group followed by Edman degradation to remove the L-alanine group. researchgate.net
This method yielded D-ammodendrine with an enantiomeric purity of 91% and L-ammodendrine with a purity of 98%. researchgate.net The specific optical rotations were determined to be +5.4° for the D-enantiomer and -5.7° for the L-enantiomer. nih.gov
| Step | Procedure | Reagent/Method | Outcome |
|---|---|---|---|
| 1. Derivatization | Reaction of racemic this compound with a chiral agent. | 9-fluorenylmethoxycarbonyl-L-alanine (Fmoc-L-Ala-OH) | Formation of two diastereomers. |
| 2. Separation | Chromatographic separation of the diastereomers. | Preparative reversed-phase HPLC | Isolation of individual diastereomers. |
| 3. Cleavage | Removal of the chiral auxiliary. | Edman Degradation | Pure D- and L-ammodendrine enantiomers. |
Stereoselective synthesis aims to create a single, desired enantiomer from the outset, avoiding the need for resolution and the loss of 50% of the material. nih.gov Such methods are crucial for the efficient production of chiral molecules. mdpi.com
For a molecule like this compound, which contains a single stereocenter in its piperidine ring, several stereoselective strategies could be envisioned:
Asymmetric Catalysis : A powerful approach involves using a chiral catalyst to guide a reaction to form one enantiomer preferentially. For instance, an asymmetric hydrogenation or a copper-catalyzed cyclizative aminoboration of an appropriate precursor could establish the chiral center with high enantiomeric excess. nih.gov
Chiral Pool Synthesis : This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates. A synthesis could start from a chiral precursor that already contains the required stereocenter, which is then incorporated into the final this compound structure.
Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed. This method provides reliable stereocontrol in the formation of cyclic amines.
These stereoselective methodologies represent the forefront of modern organic synthesis, offering efficient and elegant pathways to enantiomerically pure natural products and their derivatives. nih.govnih.gov
Advanced Structural Characterization and Stereochemical Elucidation
Advanced Methodologies for Structural Elucidation beyond Basic Identification
The definitive structural elucidation and stereochemical assignment of Ammodendrine have been achieved through a suite of advanced analytical techniques, moving beyond basic identification to provide detailed molecular insights. These methodologies are crucial for confirming the compound's unique bicyclic framework and the precise spatial arrangement of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, has been instrumental in unraveling this compound's structure. Detailed analysis of ¹H NMR spectra reveals characteristic signals that help in assigning specific protons within the molecule. For instance, studies have reported signals for an olefinic proton, a three-proton multiplet, a one-proton singlet, and a split N-acetyl methyl group journals.co.za. The splitting of the N-acetyl methyl signal has been attributed to the presence of both cis and trans rotamers about the amide bond, indicating conformational dynamics within the molecule ekb.egumich.edu. Furthermore, coupling constants, such as those observed for axial protons (e.g., J = 13 Hz), provide vital information about the dihedral angles between adjacent protons, aiding in the determination of the piperidine (B6355638) ring's conformation . Nuclear Overhauser Effect (NOE) experiments have also been employed to establish spatial proximities between protons and the acetyl methyl group, further confirming stereochemical assignments, particularly around the C2 position .
Mass Spectrometry (MS)
Chiroptical and Chromatographic Methods for Stereochemistry
Given that this compound is a chiral molecule, advanced methods are essential for determining its absolute configuration and enantiomeric purity. Optical rotation measurements have been used to characterize the enantiomers, with reported values of [α]²⁴D +5.4 for the D-enantiomer and -5.7 for the L-enantiomer researchgate.net. High-Performance Liquid Chromatography (HPLC), particularly when coupled with chiral stationary phases or derivatization techniques (such as reaction with Fmoc-L-Alanine to form diastereomers), allows for the separation and quantification of this compound enantiomers researchgate.netresearchgate.netpensoft.net. These chromatographic methods are vital for understanding how enantiomeric composition influences biological activity and for ensuring stereochemical integrity during synthesis or isolation researchgate.netresearchgate.net.
X-ray Crystallography
Data Tables
Table 1: Key ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Notes |
|---|---|---|---|---|
| Olefinic proton | 7.40 | s | - | journals.co.za |
| Proton | 6.42 | m | - | journals.co.za |
| Proton | 6.95 | s | - | journals.co.za |
| N-acetyl methyl | 7.85 | s (split) | - | Split due to amide conformations ekb.egumich.edu |
Table 2: Key Mass Spectrometry Data for this compound
| Ion Type | m/z | Interpretation | Notes |
|---|---|---|---|
| Molecular Ion | 208 | [M]+ | Base peak in EIMS journals.co.zaekb.eg |
| Fragment Ion | 165 | M-43 | Loss of acetyl group journals.co.zaekb.eg |
| Fragment Ion | 123 | M-85 | journals.co.za |
| Fragment Ion | 83 | journals.co.za |
Compound List:
this compound
(-)-multiflorine
(+)-lupanine
N-formyl this compound
(+)-N-acetyl hystrine
dl-ammodendrine
iso-tripiperideine
a-aldotripiperideine
N-Methylthis compound
Coniine
Nornicotine
Gramodendrine
Mechanistic Investigations of Ammodendrine S Biological Interactions
Ligand-Receptor Binding Studies (e.g., Nicotinic Acetylcholine (B1216132) Receptors)
Ammodendrine and its related piperidine (B6355638) alkaloids exert their biological effects by interacting with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for neuromuscular and neuronal signaling. The teratogenic effects of these alkaloids are linked to their ability to activate and subsequently desensitize nAChRs, leading to a disruption of normal fetal development. nih.govnih.gov
In Vitro Cellular Models for Receptor Response Assessment (e.g., TE-671 cells, SH-SY5Y cells)
To dissect the interaction of this compound with nAChRs, researchers have utilized in vitro cellular models that express specific subtypes of these receptors. The human rhabdomyosarcoma cell line, TE-671, is a valuable model as it expresses the human fetal-muscle type nAChR. nih.gov The human neuroblastoma cell line, SH-SY5Y, on the other hand, predominantly expresses autonomic nAChRs. nih.gov
Pharmacodynamic comparisons have revealed that this compound and its enantiomers are more effective at depolarizing TE-671 cells compared to SH-SY5Y cells, indicating a preferential action on the fetal-muscle type nAChR. nih.gov In TE-671 cells, the racemic mixture of this compound ((+/-)-ammodendrine) and the dextrorotatory enantiomer ((+)-ammodendrine) showed a clear ability to depolarize the cells. nih.gov Conversely, in SH-SY5Y cells, the levorotatory enantiomer ((-)-ammodendrine) was less potent than the dextrorotatory form. nih.gov
The following table summarizes the rank order of potency of this compound and other piperidine alkaloids in these two cell lines, as determined by their ability to cause membrane depolarization. nih.gov
| Rank | Compound |
|---|
Characterization of Agonistic and Antagonistic Properties
The teratogenic effects of this compound are believed to stem from its ability to both activate and subsequently desensitize nAChRs. nih.gov This dual action as an agonist, a substance that activates a receptor, followed by a period of receptor unresponsiveness (desensitization), disrupts the normal patterns of cholinergic neurotransmission. Continuous activation of fetal nAChRs by this compound can lead to a persistent state of desensitization, effectively blocking the receptor's function. This prolonged inactivation is thought to be a key factor in the inhibition of fetal movement. nih.gov
Stereoselectivity in Biological Activity
The biological activity of this compound is influenced by its stereochemistry, with its enantiomers exhibiting different potencies. nih.gov This highlights the specific three-dimensional structural requirements for the interaction between this compound and its biological targets.
Differential Cellular Responses Elicited by Enantiomeric Forms
Studies using cell culture models have demonstrated that the enantiomers of this compound elicit different cellular responses. nih.gov As shown in the pharmacodynamic comparison in TE-671 and SH-SY5Y cells, the (+)-ammodendrine enantiomer and the racemic mixture showed activity in depolarizing TE-671 cells, while in SH-SY5Y cells, (+)-ammodendrine was more potent than (-)-ammodendrine. nih.gov This suggests that the stereocenter of the molecule plays a critical role in its interaction with different nAChR subtypes.
Elucidation of Molecular Pathways and Cellular Targets
The primary cellular targets of this compound are nAChRs, and the disruption of their function is the initiating event in a cascade that leads to developmental abnormalities.
Mechanistic Implications for Developmental Biological Processes
The exposure of a developing embryo or fetus to this compound can result in a range of skeletal deformities, including arthrogryposis (multiple joint contractures), scoliosis (curvature of the spine), and cleft palate. nih.gov The underlying mechanism for these defects is the inhibition of fetal movement. nih.gov
Normal fetal development requires periodic movement to ensure the proper formation of joints and muscles. By persistently activating and then desensitizing fetal muscle nAChRs, this compound leads to a state of paralysis in the fetus. This lack of movement during critical developmental periods results in the observed congenital contractures and other skeletal malformations. nih.gov The disruption of cholinergic neurotransmission at the neuromuscular junction is therefore the key molecular event that triggers the cascade of developmental abnormalities associated with this compound exposure.
Structure Activity Relationship Sar Studies of Ammodendrine and Analogs
Systematic Modification of Ammodendrine Scaffold for SAR Analysis
Systematic modifications of the this compound scaffold are crucial for understanding how specific structural features contribute to its biological activity. Research has primarily focused on the stereochemistry of this compound and the effects of N-methylation.
This compound naturally occurs as a mixture of enantiomers researchgate.net. The isolation and separation of these individual enantiomers, D- and L-ammodendrine, represent a fundamental modification that allows for the investigation of stereospecific biological interactions researchgate.net. These separated enantiomers can then be used to determine the differential activity arising from their distinct three-dimensional arrangements.
Furthermore, synthetic modifications such as N-methylation have been explored. N-methylthis compound enantiomers have been synthesized from their corresponding this compound counterparts researchgate.net. Studies suggest that these N-methyl derivatives may exhibit reduced potency compared to the parent this compound compounds in certain biological assays researchgate.net.
Comparisons with structurally related alkaloids also provide insights. For instance, N-acetylhystrine, which features a double bond between the nitrogen and the alpha carbon, is hypothesized to possess increased teratogenic potency relative to this compound zenodo.org. This suggests that alterations in the saturation of the piperidine (B6355638) ring or modifications at the nitrogen atom can significantly impact biological activity. The core scaffold of this compound consists of a piperidine ring fused to a tetrahydropyridine (B1245486) moiety, with an acetyl group attached to the N1 position . The presence of the piperidine ring and a three-carbon side chain α to the piperidine nitrogen are generally recognized structural motifs associated with the teratogenic activity of plant alkaloids researchgate.net.
Correlation of Structural Features with In Vitro Biological Potency and Efficacy
The biological potency and efficacy of this compound are intrinsically linked to its structural features, particularly its stereochemistry and interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs).
Chirality and Potency: this compound possesses a chiral center at the C2 position of the piperidine ring . Studies have demonstrated that the (R)-enantiomer of this compound exhibits higher affinity for nAChRs compared to its (S)-counterpart . This stereospecific interaction translates into differential biological effects. Specifically, the (1)-ammodendrine enantiomer (likely referring to the R-enantiomer) has shown greater effectiveness in depolarizing TE-671 cells and is more implicated in causing skeletal defects in livestock, a known teratogenic effect of this compound researchgate.net.
Comparative Potency in Cell Lines: The relative potency of this compound enantiomers has been evaluated in various cell lines, providing a quantitative correlation between structure and in vitro activity. In TE-671 cells, the rank order of potency among several piperidine alkaloids was observed as: anabaseine (B15009) > (+)-anabasine > (-)-anabasine > (+/-)-anabasine > anagyrine (B1206953) > (-)-coniine (B1195747) > (+/-)-coniine > (+)-coniine > (+/-)-ammodendrine > (+)-ammodendrine researchgate.net. A similar trend was noted in SH-SY5Y cells, where the rank order was: anabaseine > (+)-anabasine > (-)-coniine > (+)-coniine > (+)-ammodendrine > anagyrine > (-)-anabasine > (+/-)-coniine > (+/-)-anabasine > (-)-ammodendrine researchgate.netscience.gov. These rankings highlight that while this compound and its enantiomers exhibit activity, they are generally less potent than compounds like anabaseine and anabasine (B190304) in these specific assays.
N-Methylation Effects: The synthesis of N-methylthis compound analogs revealed that N-methyl derivatives are typically less potent than their parent compounds researchgate.net. This indicates that the presence of the N-methyl group can reduce the efficacy or affinity of the molecule at its biological targets.
Teratogenic Activity: this compound is recognized as a teratogen, capable of inducing musculoskeletal defects such as arthrogryposis, kyphosis, lordosis, scoliosis, and torticollis, as well as cleft palate researchgate.net. The variability in teratogenic potency between this compound enantiomers underscores the critical role of stereochemistry in mediating these adverse effects.
Ecological and Phytochemical Significance
Role of Ammodendrine in Plant Defense Mechanisms
This compound functions as a vital chemical defense compound for plants, offering protection against a range of biological threats researchgate.net. Its primary role is to deter herbivores and pathogens through its inherent toxicity and specific biological activities.
Toxicity and Teratogenicity: this compound is recognized for its significant toxicity and teratogenic properties, meaning it can cause developmental abnormalities researchgate.net. Piperidine (B6355638) alkaloids, including this compound, are known to be acutely toxic to livestock and can induce severe musculoskeletal deformities, such as multiple congenital contractures (MCC) and cleft palate, in neonatal animals zenodo.orgresearchgate.net. This potent teratogenic effect acts as a powerful deterrent against mammalian herbivores, directly impacting their reproductive success and discouraging them from consuming plants containing these compounds researchgate.netinteresjournals.org.
Induced Defense: Evidence suggests that the production of alkaloids, including those in lupins, can be induced in response to herbivore feeding plos.orggeneseo.edu. This indicates that plants can dynamically increase their chemical defenses when under attack, making this compound a component of an adaptive defense strategy.
Interactions with Herbivores
The interactions between this compound and herbivores are primarily characterized by the alkaloid's defensive capabilities. Its teratogenic effects are particularly impactful on mammalian herbivores, leading to birth defects in offspring exposed during critical developmental periods zenodo.orgresearchgate.netcabidigitallibrary.org. This mechanism of defense directly influences the fitness and survival of herbivore populations that feed on this compound-containing plants.
Furthermore, the general toxicity of this compound can lead to reduced palatability, impaired growth, and decreased survival rates in herbivores, thereby protecting the plant from significant damage researchgate.netinteresjournals.org. While some studies indicate that minor alkaloids like this compound may not always show significant changes in abundance in response to biomass removal in certain plant genotypes researchgate.net, its inherent toxicity and teratogenic potential underscore its role as a deterrent. The presence of this compound in specific Lupinus chemotypes has been linked to risks for livestock, highlighting its direct impact on plant-herbivore interactions cabidigitallibrary.org.
Biosynthesis and Accumulation as an Evolutionary Adaptation Strategy
The biosynthesis and subsequent accumulation of this compound are integral to the plant's evolutionary strategy for survival and defense.
Biosynthesis: this compound is a piperidine alkaloid whose synthesis is closely associated with that of quinolizidine (B1214090) alkaloids (QAs) in leguminous plants like lupins rsc.orgrsc.orgceu.es. It is often considered an early by-product in the complex biochemical pathway leading to QAs, with L-lysine serving as a fundamental precursor, ultimately yielding intermediates like cadaverine (B124047) rsc.orgrsc.orgnih.gov. Research points towards plant epidermal tissues as significant sites for the biosynthesis of QAs and related compounds like this compound, challenging earlier hypotheses that focused solely on mesophyll cells researchgate.net.
Accumulation as Adaptation: The accumulation of this compound and other alkaloids represents a key evolutionary adaptation for plant defense. These secondary metabolites provide plants with either constitutive (always present) or induced (produced in response to a threat) protection against herbivores and pathogens researchgate.netresearchgate.net. The specific profiles of these alkaloids, including the presence and relative quantities of this compound, exhibit considerable variation across different Lupinus species, accessions, and even within various tissues of the same plant rsc.orgrsc.orgresearchgate.net. This chemical diversity is thought to enhance the plant's resilience and ability to cope with a wide array of environmental pressures, including herbivory. The existence of this compound as enantiomeric mixtures, where different stereoisomers can possess varying levels of potency, further illustrates the intricate nature of this adaptive chemical strategy researchgate.net.
Impact of Environmental Conditions on this compound Production in Plants
The production and accumulation of this compound are significantly influenced by a complex interplay of environmental factors, genetic makeup, and cultivation practices researchgate.netd-nb.inforesearchgate.net. Understanding these influences is crucial for comprehending plant defense strategies and for potential agricultural applications.
Genotype-Environment Interactions: The alkaloid profiles of lupin cultivars are highly sensitive to environmental conditions such as temperature, soil type, and water availability researchgate.netnih.gov. These genotype-environment interactions are critical for developing plant varieties that are better adapted to changing climatic conditions researchgate.net.
Agronomic Factors: Various agronomic factors can modulate alkaloid biosynthesis. These include light exposure, water availability, and nutrient levels, particularly nitrogen and phosphorus researchgate.netresearchgate.netresearchgate.net. For example, the production of quinolizidine alkaloids, with which this compound is associated, may increase under conditions of low water availability researchgate.net.
Location and Sowing Date: The geographical location and the timing of sowing can significantly influence the alkaloid profiles of lupin species, reflecting the impact of local climate and soil conditions on plant metabolism nih.gov.
Biotic Factors (Herbivory): As previously noted in defense mechanisms, the presence of herbivores can induce alkaloid production, linking biotic environmental factors directly to the accumulation of compounds like this compound plos.orggeneseo.edu.
Compound List:
this compound
Angustifoline
β-sitosterol
Caffeine
Cadaverine
Cercospora leaf spot
Chelidonine
Coniine
Cytisine
Daidzein
Dehydrolupanine
Digoxin
Dihydrocytisine
Dihydroxylupanine
Epihedrine
Flavonoids
Flavonone
Formononetin
Genistein
Gramine
Hystrine
Hydroxylupanine
Isolupanine
Kaempferol
Lupinine
Lusitanine
Matrine
Methylcytisine
Morin
Multiflorine
Narigenin
Nicotine
N-acetylhystrine
N-methylthis compound
Odoroside A
Oxalate
Piscidic acid
Proanthocyanidin
Proscillaridin
Pyrrolidine alkaloid
Quinic acid
Quinolizidine alkaloids (QAs)
Retamine
Retrorsine N-oxide
Sapogenin
Steroids
Tannin
Terpenoids
Tetrahydrorhombifoline
Thermopsine
Vincristine
Vinblastine
Wighteone
Withanolide A
Future Directions in Ammodendrine Research
The study of ammodendrine, a piperidine (B6355638) alkaloid found in various plant species, continues to evolve. While significant progress has been made in understanding its basic properties, several key areas of research are poised for future exploration. These investigations are crucial for unlocking the full potential of this compound and its derivatives, from understanding its natural role to developing novel applications. The following sections outline the primary avenues for future research, focusing on biosynthesis, synthetic chemistry, mechanistic studies, biological activity, and biotechnology.
Q & A
Q. How can interdisciplinary teams harmonize methodologies in this compound research?
- Methodological Answer : Establish a shared protocol repository (e.g., OSF) with detailed SOPs for extraction, dosing, and data collection. Hold pre-study alignment workshops to standardize equipment calibration and terminology. Use collaborative tools like electronic lab notebooks (ELNs) for real-time data sharing and version control .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
